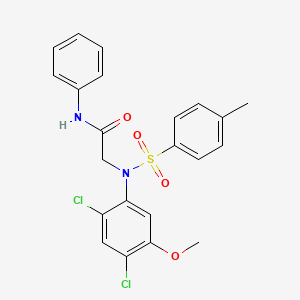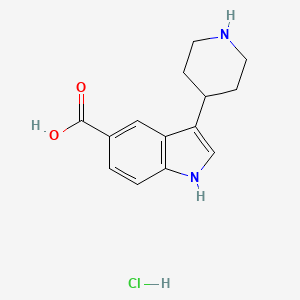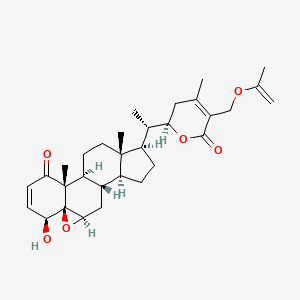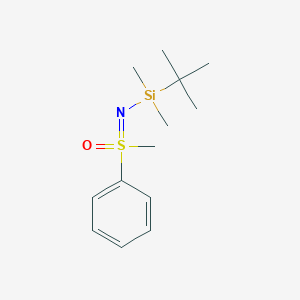
2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)-N-phenylacetamide (DCMSA) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. DCMSA is a product of the condensation reaction between 2,4-dichloro-5-methoxybenzenesulfonyl chloride and aniline, and is a white crystalline powder with a molecular weight of 379.8 g/mol. DCMSA has been studied as a potential drug for the treatment of various diseases, such as cancer and Alzheimer’s disease.
科学的研究の応用
Scientific Research Applications
Synthesis of Analogous Compounds
Research has focused on developing synthetic methodologies for compounds with similar structural features, such as chloroacetamide herbicides and their metabolites, and novel anilidoquinoline derivatives with potential antiviral properties. For instance, studies on chloroacetamide herbicides like acetochlor and metolachlor delve into their metabolism and transformation products, potentially offering insights into the environmental fate and biochemical interactions of related compounds (Coleman et al., 2000). Similarly, the synthesis and therapeutic efficacy of anilidoquinoline derivatives against Japanese encephalitis suggest a framework for exploring the bioactivity of structurally similar acetamides (Ghosh et al., 2008).
Environmental Impact and Degradation Studies
The environmental impact, degradation pathways, and persistence of chloroacetamide herbicides in various matrices have been studied extensively. This research can provide a basis for understanding how structurally similar compounds might behave in the environment and the potential for bioaccumulation or breakdown products that could have ecological implications (Rodríguez-Cruz & Lacorte, 2005).
Potential Pharmacological Applications
The development of compounds for therapeutic use, particularly those with novel mechanisms of action, is a significant area of research. The study on a novel anilidoquinoline derivative's antiviral and antiapoptotic effects offers a glimpse into how structurally related acetamides could be tailored for specific pharmacological targets, providing a basis for future drug development and therapeutic interventions (Ghosh et al., 2008).
Photoresponsive Molecularly Imprinted Materials
The design and synthesis of photoresponsive molecularly imprinted polymers (MIPs) using azobenzene-containing monomers for the controlled release and uptake of pharmaceuticals in aqueous media highlight an innovative application area that could be relevant for structurally related compounds. This approach has implications for targeted drug delivery systems and the development of smart materials capable of responding to environmental stimuli (Gong et al., 2008).
特性
IUPAC Name |
2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-15-8-10-17(11-9-15)31(28,29)26(14-22(27)25-16-6-4-3-5-7-16)20-13-21(30-2)19(24)12-18(20)23/h3-13H,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBCCFKEARDUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC(=C(C=C3Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2689303.png)





![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B2689313.png)

![2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2689315.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxopiperidin-3-yl)propanamide](/img/structure/B2689316.png)